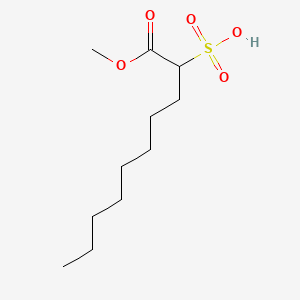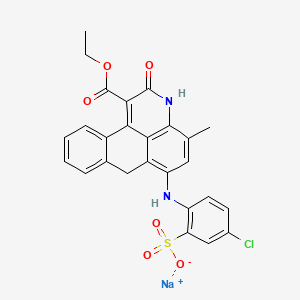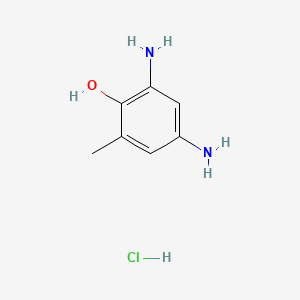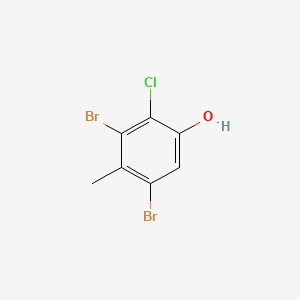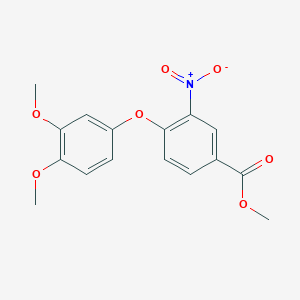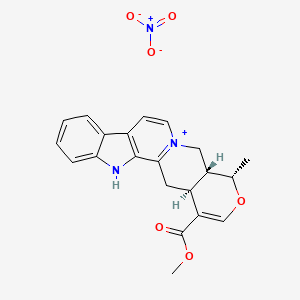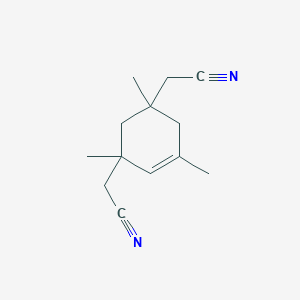
2,2'-(1,3,5-Trimethylcyclohex-4-ene-1,3-diyl)diacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-bis-(Cyanomethyl)-2,4,6-trimethylbenzene is an organic compound characterized by the presence of two cyanomethyl groups attached to a trimethylbenzene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis-(Cyanomethyl)-2,4,6-trimethylbenzene typically involves the alkylation of 2,4,6-trimethylbenzene with cyanomethylating agents. One common method is the reaction of 2,4,6-trimethylbenzene with chloroacetonitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of 2,4-bis-(Cyanomethyl)-2,4,6-trimethylbenzene may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable .
化学反応の分析
Types of Reactions
2,4-bis-(Cyanomethyl)-2,4,6-trimethylbenzene can undergo various chemical reactions, including:
Oxidation: The cyanomethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: 2,4-bis-(Carboxymethyl)-2,4,6-trimethylbenzene.
Reduction: 2,4-bis-(Aminomethyl)-2,4,6-trimethylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,4-bis-(Cyanomethyl)-2,4,6-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-bis-(Cyanomethyl)-2,4,6-trimethylbenzene involves its interaction with various molecular targets. The cyanomethyl groups can undergo nucleophilic attack, leading to the formation of new bonds and the generation of reactive intermediates. These intermediates can further participate in various chemical transformations, contributing to the compound’s reactivity and versatility .
類似化合物との比較
Similar Compounds
2,4,6-Trimethylbenzene: Lacks the cyanomethyl groups, making it less reactive in certain chemical transformations.
2,4-bis-(Chloromethyl)-2,4,6-trimethylbenzene: Similar structure but with chloromethyl groups instead of cyanomethyl groups, leading to different reactivity and applications.
Uniqueness
2,4-bis-(Cyanomethyl)-2,4,6-trimethylbenzene is unique due to the presence of cyanomethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications .
特性
CAS番号 |
87614-63-9 |
|---|---|
分子式 |
C13H18N2 |
分子量 |
202.30 g/mol |
IUPAC名 |
2-[5-(cyanomethyl)-1,3,5-trimethylcyclohex-3-en-1-yl]acetonitrile |
InChI |
InChI=1S/C13H18N2/c1-11-8-12(2,4-6-14)10-13(3,9-11)5-7-15/h8H,4-5,9-10H2,1-3H3 |
InChIキー |
MMLHOLZBJSZQFB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(CC(C1)(C)CC#N)(C)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



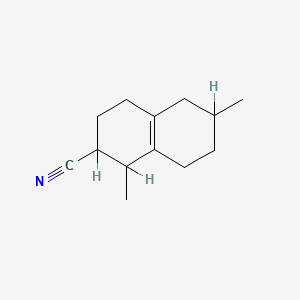
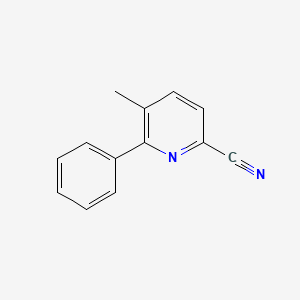
![2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine](/img/structure/B13785935.png)
